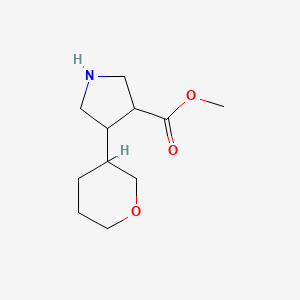

Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate

Description

Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a tetrahydropyran (oxane) substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 3-position. Pyrrolidine derivatives are widely studied due to their structural versatility, which enables applications in pharmaceuticals, agrochemicals, and materials science.

For example, coupling a pyrrolidine-3-carboxylate precursor with an oxane derivative via nucleophilic substitution or catalytic hydrogenation could yield the target compound .

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C11H19NO3/c1-14-11(13)10-6-12-5-9(10)8-3-2-4-15-7-8/h8-10,12H,2-7H2,1H3 |

InChI Key |

HPQGOLIUAWXMME-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCC1C2CCCOC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with oxane derivatives under specific conditions. One common method involves the esterification of 4-(oxan-3-yl)pyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through distillation or recrystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate

Key Observations:

- Oxane Position : The substitution of oxan-3-yl vs. oxan-4-yl (e.g., in ) affects the spatial orientation of the oxygen atom, altering hydrogen-bonding capacity and ring puckering dynamics .

- Ester vs. Acid Derivatives : Methyl esters (e.g., compound 37 in ) generally exhibit higher cell permeability compared to carboxylic acids (e.g., 3-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride in ), which may form zwitterions in physiological conditions.

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability but may reduce solubility, while aromatic groups (e.g., benzyl in ) improve binding affinity to hydrophobic enzyme pockets.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

Biological Activity

Methyl 4-(oxan-3-yl)pyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with related compounds.

Structural Characteristics

This compound is classified as a pyrrolidine derivative. Its molecular formula is , with a molecular weight of approximately 213.27 g/mol. The structure incorporates a pyrrolidine ring, an oxan group, and a carboxylate ester functional group, which contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 4-(oxan-3-yl)pyrrolidine-3-carboxylic acid with methanol, often employing strong acid catalysts like sulfuric acid under reflux conditions. This method ensures high yields and purity suitable for pharmacological applications .

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity, influencing metabolic pathways and potentially leading to therapeutic effects. The specific pathways involved remain an area for further investigation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : The compound has shown potential in enzyme-substrate interaction studies, suggesting its utility in metabolic regulation and enzyme kinetics .

- Antimicrobial Properties : Preliminary investigations have indicated that this compound may possess antimicrobial activities, making it a candidate for further exploration in infectious disease treatment .

- Anticancer Potential : Similar compounds have demonstrated anticancer properties; thus, this compound may warrant further studies in cancer pharmacology .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate | 1485737-39-0 | Contains a proline structure; different oxan position | |

| Rac-methyl (3R,4R)-4-(oxan-4-yl)pyrrolidine-3-carboxylate | 2165496-33-1 | Chiral variant with specific stereochemistry | |

| Methyl 3-(oxan-4-yl)pyrrolidine-3-carboxylate hydrochloride | 1823391-93-0 | Hydrochloride salt form; enhanced solubility |

These compounds exhibit variations in their chemical structure that can influence their biological activity and applications, emphasizing the uniqueness of this compound within this class.

Case Studies and Research Findings

Recent studies have explored the potential applications of methyl 4-(oxan-3-yl)pyrrolidine derivatives in drug development. For instance:

- Enzyme Inhibition Studies : A study highlighted the compound's ability to inhibit specific deubiquitylating enzymes (DUBs), suggesting a mechanism for regulating protein degradation pathways relevant in cancer biology .

- Antimicrobial Activity : Investigations into related pyrrolidine derivatives revealed promising antimicrobial effects against various pathogens, indicating that methyl 4-(oxan-3-yl)pyrrolidine could exhibit similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.